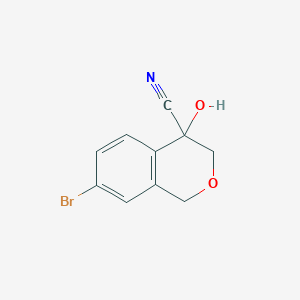

7-Bromo-4-hydroxyisochromane-4-carbonitrile

Description

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

7-bromo-4-hydroxy-1,3-dihydroisochromene-4-carbonitrile |

InChI |

InChI=1S/C10H8BrNO2/c11-8-1-2-9-7(3-8)4-14-6-10(9,13)5-12/h1-3,13H,4,6H2 |

InChI Key |

LSTXYXKJHMMSEB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(CO1)(C#N)O |

Origin of Product |

United States |

Preparation Methods

Bromocyclisation of Styrene-Type Carboxylic Acids

A notable enantioselective method reported by Yeung (2011) involves the bromocyclisation of styrene-type carboxylic acids using N-bromosuccinimide (NBS) as the brominating agent in the presence of a chiral amino-thiocarbamate catalyst. This approach yields 4-bromoisochromanones with high regioselectivity and enantioselectivity, favoring 6-endo cyclization to form the isochromanone ring system. The bromine is introduced at the 7-position relative to the hydroxyl group, which is generated during cyclization.

- Reaction conditions: NBS, chiral catalyst, mild temperature.

- Outcome: High yield and enantioselectivity of 7-bromo-4-hydroxyisochromanone derivatives.

This method provides a late-stage intermediate suitable for further functionalization to introduce the carbonitrile group at the 4-position.

Hydrogenation and Reduction of 7-Bromochroman-4-one

The precursor 7-bromochroman-4-one can be synthesized by hydrogenation of 7-bromo-benzopyrone catalyzed by Wilkinson’s catalyst (rhodium complex). This intermediate can then be converted to the 4-hydroxyisochromane derivative by reduction of the ketone to a hydroxyl group.

Chemoenzymatic Bromination and Decarboxylation

Chemoenzymatic methods involving bromodecarboxylation of α,β-unsaturated carboxylic acids using vanadium-dependent haloperoxidases have been reported. These methods generate brominated intermediates under mild conditions with high selectivity, which could be adapted for the bromination step in the synthesis of 7-bromo derivatives.

- Enzyme: Vanadium chloroperoxidase (CiVCPO).

- Conditions: pH 5-6, KBr and H2O2 as reagents.

- Selectivity: Up to 99%.

- Potential to generate brominated isochromane intermediates.

Summary Table of Preparation Methods

Detailed Notes and Considerations

- Multi-step synthesis is necessary due to the complexity of the molecule, requiring selective functional group transformations.

- Bromination is typically performed at a late stage to avoid unwanted side reactions.

- The carbonitrile group is introduced via substitution or coupling reactions on preformed isochromane intermediates.

- Purification often involves column chromatography using ethyl acetate/heptane mixtures.

- Safety precautions are critical due to the compound’s acute toxicity classification.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydroxyisochromane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 7-bromo-4-oxoisochromane-4-carbonitrile.

Reduction: Formation of 7-bromo-4-hydroxyisochromane-4-amine.

Substitution: Formation of various substituted isochromane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly as an anticancer agent. Research indicates that derivatives of isocoumarins, which include compounds like 7-Bromo-4-hydroxyisochromane-4-carbonitrile, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain isocoumarin derivatives can induce apoptosis and inhibit tumor growth without substantial toxicity to normal cells .

Case Studies

- Anticancer Activity : A study demonstrated that isocoumarin derivatives exhibited potent activity against HepG2 cells with an IC50 value of 2.57 µM. This suggests that similar compounds may be effective in targeting liver cancer cells .

- Cytotoxicity Against Multiple Cell Lines : Another research highlighted the effectiveness of various isocoumarin derivatives against breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines. The findings indicate that these compounds could be developed into therapeutic agents for treating different types of cancer .

Beyond anticancer properties, this compound and its derivatives have been investigated for other biological activities:

- Antimicrobial Properties : Some studies have reported antimicrobial effects against pathogenic bacteria and fungi, suggesting potential applications in treating infections .

- Antioxidant Activity : The compound has been linked to antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Synthetic Applications

In synthetic chemistry, this compound serves as an important intermediate for synthesizing various bioactive compounds. Its structure allows for modifications that can lead to the development of new chemical entities with enhanced biological activities.

Synthetic Pathways

- Lactonization Reactions : The compound can participate in lactonization reactions facilitated by Lewis bases, leading to the formation of cyclic structures that are valuable in pharmaceutical chemistry .

- Formation of Isocoumarin Derivatives : The synthesis of isocoumarins from related compounds often involves transformations where this compound can serve as a precursor .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxyisochromane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

7-Bromo-4-chloro-chromane (CAS: 1823889-88-8)

Molecular Formula : C₉H₈BrClO

Molecular Weight : 247.52 g/mol

Substituents : Bromine (position 7), chlorine (position 4)

Key Differences :

- Core Structure : Chromane (benzofused dihydrofuran) vs. isochromane (benzofused dihydropyran). Chromane has a five-membered oxygen ring, whereas isochromane has a six-membered ring, altering steric and electronic properties.

- Functional Groups: Chlorine vs. hydroxyl and nitrile groups.

- Applications : 7-Bromo-4-chloro-chromane is used in agrochemical and pharmaceutical intermediates due to halogen-mediated cross-coupling reactivity .

6-Bromo-3-methylisochroman-1-one

Molecular Formula : C₁₀H₉BrO₂ (inferred)

Molecular Weight : ~257.1 g/mol

Substituents : Bromine (position 6), methyl (position 3), ketone (position 1)

Key Differences :

5-Fluoro-7-methylisosorbide

Molecular Formula : C₈H₁₃FO₅ (inferred)

Molecular Weight : ~220.2 g/mol

Substituents : Fluorine (position 5), methyl (position 7)

Key Differences :

- Core Structure : Isosorbide (a bicyclic diether) vs. isochromane. The absence of a benzene ring in isosorbide reduces aromatic conjugation, impacting UV absorption and stability.

- Applications : Fluorinated isosorbides are used in polymer chemistry and as chiral auxiliaries, whereas brominated isochromanes are more common in medicinal chemistry .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Polarity : The nitrile group in this compound increases solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to methyl- or chloro-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-4-hydroxyisochromane-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: A one-pot, three-component reaction in aqueous medium is a green synthesis approach. For example, similar chromene carbonitriles are synthesized by reacting substituted phenols, malononitrile, and aldehydes in water with catalytic K₂CO₃. Propargyl bromide can be used for functionalization, with reaction times optimized at 6–8 hours under reflux (80–90°C). Yields (~70–85%) depend on substituent electronic effects and steric hindrance .

Key Parameters:

| Component | Role | Example Conditions |

|---|---|---|

| Malononitrile | Carbonitrile source | 10 mmol, 1.0 equiv. |

| Propargyl bromide | Alkylating agent | 10 mmol, 1.0 equiv. |

| K₂CO₃ | Base catalyst | 30 mmol, 3.0 equiv. |

| Solvent | Reaction medium | Water or DMF/water mixture |

Q. How can purity and structural identity be confirmed post-synthesis?

Methodological Answer:

- Melting Point Analysis: Compare observed melting points (e.g., 192–220°C for analogous compounds) with literature values to assess purity .

- Spectroscopic Techniques:

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on the reactivity of this compound?

Methodological Answer: Electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by malononitrile. Steric hindrance from ortho-substituents reduces yield by ~15–20%. Kinetic studies via in-situ FTIR or HPLC can track intermediate formation, while DFT calculations model transition states .

Data Contradiction Example:

- Substituent | Yield (%) | Reactivity Trend

- p-NO₂ | 85 | Highest (EWG effect)

- o-OCH₃ | 65 | Reduced (steric hindrance)

- m-Br | 75 | Moderate (moderate EWG effect)

Q. How can crystallographic data resolve discrepancies in reported bond angles for brominated isochromane derivatives?

Methodological Answer: X-ray crystallography using ORTEP-III software (with GUI for Windows) provides precise bond angle measurements. For example, the C4–C5–H5 and C6–C5–H5 angles in brominated chromenes vary by ±2° due to crystal packing effects. Refinement protocols (e.g., SHELXL) should use high-resolution data (≤0.8 Å) to minimize errors .

Q. What strategies mitigate data inconsistencies in NMR analysis of hydroxyisochromane derivatives?

Methodological Answer:

- Deuterium Exchange: Add D₂O to confirm -OH proton signals (disappearance at δ 9.6–9.8 ppm).

- Variable Temperature NMR: Resolve overlapping peaks by lowering temperature to 243 K.

- COSY/HMBC: Assign coupled protons (e.g., aromatic protons at δ 7.1–7.2 ppm) and long-range correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.